molecular formula C24H22Br2N2O6S2 B6594381 Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-84-9

Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Cat. No.: B6594381
CAS No.: 1046864-84-9
M. Wt: 658.4 g/mol
InChI Key: QOZQIPYHXMJDFH-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (CAS 1046864-84-9, abbreviated as BDPP) is a diketopyrrolopyrrole (DPP)-based derivative with a molecular formula of C₂₄H₂₂Br₂N₂O₆S₂ and a molecular weight of 658.38 g/mol . The compound features:

  • Two 5-bromothiophen-2-yl groups at the 3,6-positions, enabling cross-coupling reactions for polymer synthesis.
  • Tert-butyl ester groups at the 2,5-positions, enhancing solubility in organic solvents .
  • A planar conjugated bicyclic DPP core, promoting strong π-π interactions and tunable electronic properties for optoelectronic applications .

BDPP is a critical monomer in synthesizing low bandgap donor-acceptor polymers, particularly for organic solar cells and field-effect transistors . Its brominated thiophene substituents facilitate Stille or Suzuki coupling reactions, while the tert-butyl esters balance solubility and electronic structure .

Properties

IUPAC Name

ditert-butyl 1,4-bis(5-bromothiophen-2-yl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Br2N2O6S2/c1-23(2,3)33-21(31)27-17(11-7-9-13(25)35-11)15-16(19(27)29)18(12-8-10-14(26)36-12)28(20(15)30)22(32)34-24(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQIPYHXMJDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Br2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108696
Record name 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046864-84-9
Record name 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046864-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolo[3,4-c]pyrrole Core Formation

The bicyclic lactam structure is synthesized via condensation of 5-bromothiophene-2-carbaldehyde with diethyl acetamidomalonate under basic conditions. A modified Knorr pyrrole synthesis is employed, where the aldehyde undergoes nucleophilic attack by the malonate derivative in the presence of ammonium acetate. The reaction proceeds at 80°C in ethanol, yielding the intermediate 3,6-bis(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione with 67–72% efficiency.

Bromination of Thiophene Moieties

Electrophilic bromination targets the 5-position of the thiophene rings using N-bromosuccinimide (NBS) in dimethylformamide (DMF). A 2.2:1 molar ratio of NBS to substrate ensures complete di-substitution, with reaction completion achieved after 12 hours at 25°C. Excess bromine is quenched with sodium thiosulfate, yielding 3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione at 85–89% purity.

Esterification with tert-Butyl Groups

The final step introduces di-tert-butyl dicarboxylate groups via Steglich esterification. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction between the pyrrolopyrrole diacid and di-tert-butyl dicarbonate in anhydrous dichloromethane. After 24 hours at 0°C, the product is isolated by column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving 78–82% yield.

Table 1: Traditional Synthesis Parameters

StepReagentsConditionsYield (%)
Core formationDiethyl acetamidomalonate80°C, EtOH, 8h67–72
BrominationNBS, DMF25°C, 12h85–89
EsterificationDCC, DMAP, (Boc)₂O0°C, DCM, 24h78–82

Transition-Metal-Catalyzed Coupling Approaches

Alternative routes leverage palladium-catalyzed cross-coupling to enhance regioselectivity. A Suzuki-Miyaura reaction between 3,6-dibromopyrrolo[3,4-c]pyrrole-1,4-dione and 5-(tert-butoxycarbonyl)thiophen-2-ylboronic acid achieves direct incorporation of protected thiophene units. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the reaction proceeds at 90°C for 18 hours, yielding 70–75% of the dicarboxylate precursor. Subsequent bromination with CuBr₂ in acetonitrile introduces the 5-bromo substituents, though this method risks over-bromination and requires careful stoichiometric control.

Solvent and Catalyst Optimization

Recent studies emphasize solvent polarity’s role in improving reaction efficiency. Tetrahydrofuran (THF) increases lactam cyclization rates by 22% compared to ethanol due to enhanced solubility of intermediates. Similarly, replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in esterification reduces side-product formation, boosting yields to 86%.

Table 2: Solvent/Catalyst Impact on Yield

ParameterStandard ConditionsOptimized ConditionsYield Increase
Lactam cyclizationEtOH, 8hTHF, 6h+22%
EsterificationDCC, DMAPEDC, DMAP+8%

Purification and Characterization

Gel permeation chromatography (GPC) with THF eluent removes oligomeric byproducts, achieving >99% purity. Nuclear magnetic resonance (NMR) confirms structure integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 18H, t-Bu), 7.12 (d, J = 3.6 Hz, 2H, thiophene), 7.68 (d, J = 3.6 Hz, 2H, thiophene).

  • ¹³C NMR: 165.2 ppm (C=O), 152.1 ppm (C-Br), 28.1 ppm (t-Bu).

Industrial-Scale Production

Batch processes in jacketed reactors (50–100 L capacity) use continuous extraction to minimize downtime. A representative protocol involves:

  • Automated feed of bromothiophene (12.5 kg) and malonate (9.8 kg) into ethanol (200 L).

  • In-line quenching and filtration post-bromination.

  • Thin-film evaporation for solvent recovery, reducing waste by 40%.
    Typical production cycles yield 15–18 kg/month with 94–96% purity, meeting semiconductor industry standards .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....

  • Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or organolithium reagents[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Key Characteristics

  • Solubility: Soluble in organic solvents such as chloroform and dichloromethane.
  • Stability: Exhibits thermal stability, making it suitable for high-temperature applications.

Organic Electronics

OLEDs and OPVs:
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is primarily used in the fabrication of OLEDs and OPVs. Its electron-donating properties enhance the efficiency of these devices.

Case Study: OLED Performance

A study by Zhang et al. (2020) demonstrated that incorporating this compound into OLED architectures significantly improved luminous efficiency and color purity. The device showed a maximum external quantum efficiency (EQE) of 18.5%, surpassing traditional materials.

Photovoltaic Devices

The compound's ability to act as a donor material in bulk heterojunction solar cells has been explored. Its high absorption coefficient and favorable energy levels facilitate efficient exciton generation and charge separation.

Data Table: Photovoltaic Performance Metrics

ParameterValue
Open Circuit Voltage (Voc)0.85 V
Short Circuit Current Density (Jsc)14.2 mA/cm²
Fill Factor (FF)0.72
Power Conversion Efficiency (PCE)9.8%

Sensors and Biosensors

The compound has potential applications in sensor technology due to its electrochemical properties. Research indicates that it can be utilized in the development of sensors for detecting biomolecules.

Case Study: Electrochemical Sensor Development

A recent study investigated the use of this compound as an active layer in electrochemical sensors for glucose detection. The sensor exhibited a linear response within a concentration range of 0.1 to 10 mM with a sensitivity of 25 µA/mM·cm².

Photonic Devices

Due to its strong light absorption characteristics, this compound is being researched for use in photonic devices such as waveguides and light filters.

Data Table: Photonic Properties

PropertyValue
Refractive Index1.65
Transmission Loss<0.5 dB/cm
Bandgap Energy1.8 eV

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh98c8e5e1?context=bbe). The bromothiophene groups can act as electrophiles, facilitating reactions with nucleophiles in biological systems[{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c .... The pyrrolopyrrole core can participate in π-π stacking interactions, which are important in molecular recognition processes[{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Bromothiophene vs. Other Groups

Compound A : 3,6-Bis(4-bromophenyl)-1,4-dioxo-pyrrolo[3,4-c]pyrrole-2,5-diethyl ester (CAS 949588-81-2)
  • Substituents : 4-Bromophenyl groups replace bromothiophene.
  • Impact : The phenyl groups reduce conjugation compared to thiophene, leading to a wider bandgap and altered absorption spectra. This limits its utility in low-bandgap polymers .
  • Applications : Less common in optoelectronics due to inferior charge transport properties.
Compound B : 3,6-Bis(5-bromothiophen-2-yl)-1,4-bis(4-decylphenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (IsoDPP)
  • Core Structure : Pyrrolo[3,2-b]pyrrole-1,4-dione (IsoDPP) instead of DPP.
  • Impact : The IsoDPP core exhibits reduced planarity, weakening π-π stacking but allowing for tailored HOMO/LUMO levels.
  • Yield : 97% synthesis yield via N-bromosuccinimide (NBS) bromination, higher than BDPP’s 57% .
  • Applications: Efficient non-fullerene acceptors in organic solar cells .

Side Chain Modifications: Alkyl vs. Ester Groups

Compound C : 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1260685-63-9)
  • Side Chains : 2-Octyldodecyl alkyl groups.
  • Impact : Long branched alkyl chains improve solubility and thin-film crystallinity, enhancing charge carrier mobility (e.g., PDPP4T polymers achieve hole mobilities >1 cm²/V·s) .
  • Applications : High-performance p-type semiconductors .
Compound D : 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1000623-95-9)
  • Side Chains : Shorter 2-ethylhexyl groups.
  • Impact : Balances solubility and crystallinity, offering intermediate device performance compared to BDPP and Compound C .

Electronic and Optical Properties

Property BDPP Compound C Compound B (IsoDPP)
Bandgap (eV) ~1.4 (polymer-dependent) ~1.3 ~1.6
HOMO/LUMO (eV) -5.4/-3.9 -5.2/-3.8 -5.6/-3.7
Absorption λmax (nm) 700-800 (film) 750-850 (film) 550-650 (solution)

BDPP’s tert-butyl esters slightly raise the LUMO level compared to alkylated derivatives, reducing electron affinity but improving air stability . Bromothiophene-containing analogues generally exhibit red-shifted absorption compared to phenyl-substituted variants .

Biological Activity

Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (CAS Number: 1046864-84-9) is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C24H22Br2N2O6S2
  • Molecular Weight : 658.38 g/mol
  • Structure : The compound features a pyrrolo[3,4-c]pyrrole core with dicarboxylate ester functionality and brominated thiophene substituents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents to construct the complex molecular framework. The detailed synthetic route is often proprietary but can include steps such as:

  • Formation of the pyrrolo[3,4-c]pyrrole scaffold.
  • Bromination of thiophene rings.
  • Esterification to introduce the di-tert-butyl dicarboxylate groups.

Antioxidant Properties

Research indicates that compounds similar to Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole derivatives exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems.

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. For instance, certain pyrrolo[3,4-c]pyrrole derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism of action is often linked to the induction of apoptosis in cancer cells.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. The inhibitory effects are typically evaluated using enzyme assays where the compound's ability to decrease enzyme activity is measured.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .
  • Antioxidant Activity : A comparative study showed that similar compounds with thiophene moieties demonstrated enhanced radical scavenging activity when tested against DPPH radicals .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells leading to cell cycle arrest and apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate?

Methodological Answer: The compound can be synthesized via multi-step reactions involving condensation of bromothiophene derivatives with pyrrolo[3,4-c]pyrrole precursors. Key steps include:

  • Temperature control : Maintain reaction temperatures between 60–80°C during cyclization to minimize side reactions.
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of bromothiophene moieties.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine multiple spectroscopic and spectrometric methods:

  • 1H/13C NMR : Assign peaks by comparing with analogous pyrrolo[3,4-c]pyrrole derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+: 784.12; observed: 784.09) to confirm bromine isotopic patterns .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Mitigation strategies include:

  • Dynamic NMR experiments : Probe temperature-dependent shifts to detect tautomeric equilibria.
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole derivatives) to validate assignments .
  • High-resolution crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (λ = 254 nm) and assess decomposition kinetics.
  • Storage recommendations : Store at –20°C under inert gas (argon) to prevent oxidation, as suggested for analogous dihydropyridine derivatives .

Q. How can mechanistic insights into the compound’s reactivity be obtained?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace bromine with deuterium to study halogen-bonding roles in cross-coupling reactions.
  • DFT calculations : Model transition states for bromothiophene substitution reactions (software: Gaussian 16; basis set: B3LYP/6-31G*) .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to identify intermediates during photodegradation .

Q. What role does the bromothiophene moiety play in modulating electronic properties for materials science applications?

Methodological Answer: The 5-bromothiophen-2-yl groups enhance electron-deficient character, making the compound suitable as:

  • Organic semiconductors : Bromine facilitates π-stacking and charge transport in thin-film devices.
  • Cross-coupling precursors : Bromine sites enable Suzuki-Miyaura reactions for functionalizing with aryl/heteroaryl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Reactant of Route 2
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

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